molecular formula C12H20I2O B12591760 2,12-Diiodocyclododecan-1-one CAS No. 649767-36-2

2,12-Diiodocyclododecan-1-one

Cat. No.: B12591760
CAS No.: 649767-36-2
M. Wt: 434.10 g/mol
InChI Key: LBWPQSVNTNSWKP-UHFFFAOYSA-N
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Description

2,12-Diiodocyclododecan-1-one is a cyclic organic compound characterized by the presence of two iodine atoms attached to a twelve-membered carbon ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,12-Diiodocyclododecan-1-one typically involves the iodination of cyclododecanone. One common method is the reaction of cyclododecanone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 20-25°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where cyclododecanone is reacted with iodine in the presence of a catalyst. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,12-Diiodocyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Scientific Research Applications

2,12-Diiodocyclododecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,12-Diiodocyclododecan-1-one involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone: The parent compound without iodine atoms.

    2,12-Dichlorocyclododecan-1-one: Similar structure with chlorine atoms instead of iodine.

    2,12-Dibromocyclododecan-1-one: Similar structure with bromine atoms instead of iodine.

Uniqueness

2,12-Diiodocyclododecan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties.

Properties

CAS No.

649767-36-2

Molecular Formula

C12H20I2O

Molecular Weight

434.10 g/mol

IUPAC Name

2,12-diiodocyclododecan-1-one

InChI

InChI=1S/C12H20I2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2

InChI Key

LBWPQSVNTNSWKP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C(=O)C(CCCC1)I)I

Origin of Product

United States

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